What are the chemical properties of N-Tosyl-L-alanine?
What are the chemical properties of N-Tosyl-L-alanine?
For Researchers, Scientists, and Drug Development Professionals
N-Tosyl-L-alanine is a protected amino acid derivative that serves as a crucial building block in organic synthesis, particularly in the fields of peptide chemistry and drug development. Its tosyl group provides steric hindrance and chemical stability, allowing for controlled reactions at other functional sites. This guide provides an in-depth overview of the chemical properties of N-Tosyl-L-alanine, complete with experimental protocols and key data for laboratory applications.
Core Chemical and Physical Properties
N-Tosyl-L-alanine is a white solid at room temperature. The introduction of the bulky, electron-withdrawing tosyl group to the amino group of L-alanine significantly influences its physical and chemical characteristics compared to the parent amino acid.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₄S | [1] |
| Molecular Weight | 243.28 g/mol | [1] |
| Melting Point | 134-135 °C | [2] |
| Boiling Point | 428.9 °C (Predicted) | [3] |
| Solubility | Soluble in chloroform, dichloromethane, ethanol, and methanol. | [4] |
| pKa | Data not available. The pKa of the carboxylic acid group of L-alanine is 2.34. The electron-withdrawing nature of the tosyl group is expected to increase the acidity of the carboxylic acid (lower pKa) and the sulfonamide proton. |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of N-Tosyl-L-alanine.
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Tosyl-L-alanine provides characteristic signals corresponding to the protons in its structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.20 | Doublet | 3H | -CH₃ (Alanine side chain) |
| 2.40 | Singlet | 3H | -CH₃ (Tosyl group) |
| 3.85 | Pentet | 1H | α-CH |
| 7.41 | Doublet | 2H | Aromatic CH (ortho to -CH₃) |
| 7.75 | Doublet | 2H | Aromatic CH (ortho to -SO₂) |
| 8.03 | Doublet | 1H | -NH |
| ~12.5 (broad) | Singlet | 1H | -COOH |
Solvent: DMSO-d₆[2]
Infrared (IR) Spectroscopy
The IR spectrum of N-Tosyl-L-alanine displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| 3270 | N-H stretch (Sulfonamide) |
| 1726 | C=O stretch (Carboxylic acid) |
| 1340, 1165 | S=O stretch (Sulfonamide) |
Data obtained from a synthesis protocol which specifies the IR was taken in Chloroform (CHCl₃)[2]
Mass Spectrometry
Reactivity and Stability
The chemical behavior of N-Tosyl-L-alanine is dictated by its functional groups: the carboxylic acid, the sulfonamide, and the chiral center.
The tosyl group is a robust protecting group for the amine, stable under a wide range of reaction conditions, including acidic and some basic environments.[5] This stability is crucial in multi-step syntheses. It can be removed under strongly acidic conditions or by reduction.
The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation. The latter is fundamental to its application in peptide synthesis, where it is activated to react with the amino group of another amino acid.[6]
N-Tosyl-L-alanine is a valuable chiral building block in asymmetric synthesis . The defined stereochemistry at the α-carbon is utilized to induce chirality in the products of various chemical transformations.[7][8][9][10]
Experimental Protocols
Synthesis of N-Tosyl-L-alanine
This protocol is adapted from a known synthetic procedure.[2]
Materials:
-
L-alanine
-
1N Sodium hydroxide (NaOH) solution
-
p-Toluenesulfonyl chloride (TsCl)
-
Toluene
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve L-alanine in 1N NaOH solution in a flask and cool the solution to 5 °C with stirring.
-
Slowly add a solution of p-toluenesulfonyl chloride in toluene to the cooled amino acid solution.
-
Allow the mixture to stir at ambient temperature for 20 hours.
-
Separate the aqueous and organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl.
-
Collect the resulting white solid by filtration.
-
Wash the solid with cold water and dry to yield N-Tosyl-L-alanine.
Caption: Synthesis workflow for N-Tosyl-L-alanine.
Physicochemical Characterization Workflow
The following diagram outlines a typical workflow for the physicochemical characterization of a synthesized batch of N-Tosyl-L-alanine.
Caption: General workflow for the characterization of N-Tosyl-L-alanine.
Standard Operating Procedures for Characterization
Melting Point Determination:
-
A small, dry sample of N-Tosyl-L-alanine is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 2 °C/min).
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Solubility Determination (Qualitative):
-
Place a small amount (e.g., 10 mg) of N-Tosyl-L-alanine into a series of test tubes.
-
Add 1 mL of a different solvent (e.g., water, ethanol, methanol, chloroform, dichloromethane) to each test tube.
-
Agitate the tubes and observe if the solid dissolves completely.
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of N-Tosyl-L-alanine in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
IR Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film from a solution (e.g., in chloroform).
-
Place the sample in the IR spectrometer.
-
Acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after chromatographic separation.
-
Ionize the sample using an appropriate method (e.g., electron ionization).
-
Analyze the resulting ions based on their mass-to-charge (m/z) ratio.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Applications in Drug Development and Research
N-Tosyl-L-alanine is a valuable reagent in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: It serves as a protected amino acid building block in the solid-phase or solution-phase synthesis of peptides.[5][11][12] The tosyl group prevents the unwanted reaction of the amino group during peptide bond formation.
-
Chiral Synthesis: Its inherent chirality makes it a useful starting material or auxiliary in the asymmetric synthesis of complex organic molecules, including active pharmaceutical ingredients.[7][8][9][10]
-
Development of Novel Therapeutics: As a component of larger molecules, the N-tosyl-L-alanine moiety can influence the biological activity and pharmacokinetic properties of a drug candidate.[5]
Due to the lack of specific studies on the direct interaction of N-Tosyl-L-alanine with cellular signaling pathways, a corresponding diagram has not been included. Its biological effects are typically manifested as part of a larger, more complex molecule.
References
- 1. scbt.com [scbt.com]
- 2. prepchem.com [prepchem.com]
- 3. N-Tosyl-L-alanine | 21957-58-4 | T-3980 | Biosynth [biosynth.com]
- 4. usbio.net [usbio.net]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
